Home > Products > Screening Compounds P7335 > Antimony potassium
Antimony potassium -

Antimony potassium

Catalog Number: EVT-13520698
CAS Number:
Molecular Formula: C8H4K2O12Sb2
Molecular Weight: 613.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antimony potassium tartrate, also known as potassium antimonyl tartrate or tartar emetic, is a chemical compound with the formula K2Sb2(C4H2O6)2K_2Sb_2(C_4H_2O_6)_2. Historically, it has been recognized for its potent emetic properties and has been utilized in the treatment of diseases such as schistosomiasis and leishmaniasis. The compound is generally obtained in a hydrated form and is classified as a resolving agent in various chemical applications .

Source

Antimony potassium tartrate is derived from the combination of tartaric acid and antimony trioxide. Its synthesis can be traced back to traditional medicinal uses, where it was employed for its therapeutic effects. Today, it finds applications in both scientific research and industrial processes .

Classification

This compound falls under the category of antimony compounds, specifically as an organometallic compound due to its metal (antimony) coordination with organic moieties (tartaric acid). It is classified based on its chemical structure and functional properties, making it relevant in both pharmaceutical and analytical chemistry contexts .

Synthesis Analysis

Methods

The synthesis of antimony potassium tartrate can be achieved through several methods:

  1. Traditional Method: This involves treating a solution of potassium hydrogen tartrate with antimony trioxide:
    2KOH+Sb2O3+(HOCHCO2H)2K2Sb2(C4H2O6)2+3H2O2KOH+Sb_2O_3+(HOCHCO_2H)_2\rightarrow K_2Sb_2(C_4H_2O_6)_2+3H_2O
  2. Alternative Method: A patent describes a method using tartaric acid and antimony trichloride in a controlled reaction environment:
    • Tartaric acid is dissolved in deionized water to create a solution with a concentration between 0.5 to 0.8 mol/L.
    • Antimony trichloride is added, and the mixture is heated to 90-120 °C for 0.5-2 hours, yielding a faint yellow solution that can be concentrated to obtain the desired product .

Technical Details

The choice of method can affect yield and purity. The traditional method tends to be simpler but may result in lower yields compared to more controlled processes described in patents. The latter method allows for better optimization of reaction conditions.

Molecular Structure Analysis

Structure

Antimony potassium tartrate features a complex molecular structure characterized by an anionic dimer of antimony tartrate ions arranged in a large ring formation. The molecular symmetry of the compound is classified as D₂, indicating two distorted square pyramidal coordination environments around each antimony center .

Data

  • Molecular Formula: C8H4K2O12Sb2C_{8}H_{4}K_{2}O_{12}Sb_{2}
  • Molecular Weight: Approximately 333.93 g/mol
  • Density: 2.6 g/cm³ at 25 °C
  • Solubility: Soluble in water but insoluble in organic solvents like acetone .
Chemical Reactions Analysis

Reactions

Antimony potassium tartrate participates in various chemical reactions, particularly hydrolysis and complexation reactions:

  • Hydrolysis Reaction: In aqueous solutions, it can dissociate into its constituent ions, which may further react with other compounds.
  • Reaction with Acids: It reacts with strong acids (e.g., hydrochloric acid) to produce stibine gas, which is highly toxic:
    K2Sb2(C4H2O6)2+HClStibine+OtherProductsK_2Sb_2(C_4H_2O_6)_2+HCl\rightarrow Stibine+OtherProducts

Technical Details

The reactivity of antimony potassium tartrate necessitates careful handling due to the potential formation of hazardous gases during chemical interactions .

Mechanism of Action

Process

The mechanism by which antimony potassium tartrate exerts its effects, particularly as an emetic, involves its interaction with gastrointestinal receptors that trigger vomiting. This action is primarily due to the release of neurotransmitters that stimulate the vomiting center in the brain.

Data

Research indicates that doses used historically for therapeutic purposes were effective due to this mechanism, although modern applications are more focused on its role in analytical chemistry rather than direct medicinal use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to white crystalline powder.
  • Melting Point: Approximately 100 °C (dehydrated form).
  • Odor: Odorless.

Chemical Properties

  • pH: Neutral in aqueous solutions.
  • Reactivity: Reacts violently with halogens and strong acids; forms stibine gas upon reaction with acids.
  • Stability: Stable under normal conditions but must be stored away from moisture and strong acids .
Applications

Scientific Uses

Antimony potassium tartrate has several applications:

  • Pharmaceuticals: Historically used as an emetic and for treating parasitic infections.
  • Analytical Chemistry: Employed as a resolving agent in various analytical techniques.
  • Textile Industry: Utilized in dyeing processes due to its ability to form complexes with different dyes.
  • Research: Used as a precursor for synthesizing other antimony compounds such as antimony trioxide via thermal decomposition methods .
Historical Context and Pharmacological Evolution

Antimony Potassium Tartrate in Early 20th-Century Tropical Disease Therapeutics

Antimony potassium tartrate (APT), commonly known as tartar emetic, emerged as a cornerstone therapeutic for parasitic diseases in the early 1900s. Its empirical formula, C₈H₁₀K₂O₁₅Sb₂, and molecular weight of 667.87 g/mol, characterized a biologically active compound with a sweetish, metallic taste and high water solubility [1] [3]. By 1912, APT was intravenously administered to treat Schistosoma japonicum infections, with treatment protocols requiring meticulous dosing: A freshly prepared 0.5% solution was injected slowly on alternate days, starting at 8 ml and incrementally increasing to 28 ml, totaling 500 ml (2,500 mg) per course [1]. This regimen targeted the parasite’s metabolism, leveraging antimony’s affinity for sulfhydryl groups in critical enzymes [1].

Concurrently, APT demonstrated efficacy against leishmaniasis starting in 1913. Its mechanism involved disrupting protozoan energy production, though therapeutic margins were narrow. For instance, a 130 mg dose proved fatal in one case, highlighting its toxicity [1] [3]. APT’s applications expanded to insect control, where sprays containing 0.36–0.48% APT managed thrips infestations, and rodent baits incorporated 0.3–3% concentrations as an emetic to deter accidental consumption [1].

Table 1: Early 20th-Century Applications of Antimony Potassium Tartrate

Disease/UseFormulationConcentration/DosePrimary Mechanism
SchistosomiasisIntravenous solution0.5% solution, 500 ml totalInhibition of parasite sulfhydryl enzymes
LeishmaniasisInjectable solutionVariable (fatal dose: 130 mg)Disruption of protozoan energy metabolism
Agricultural controlLiquid insecticide sprays0.36–0.48% APTPoison in baits for thrips

Transition from Antimonials to Modern Chemotherapeutics: A Paradigm Shift in Schistosomiasis Management

The decline of APT in schistosomiasis treatment stemmed from its severe cardiotoxicity and complex administration. Clinical reports documented life-threatening complications, including Adams–Stokes syndrome (characterized by cardiac arrhythmias) and T-wave abnormalities on electrocardiograms following intravenous injections [3]. These adverse effects, coupled with the need for prolonged hospitalization during treatment, spurred research into safer alternatives [5].

The 1970s marked a therapeutic revolution with the introduction of praziquantel, a broad-spectrum anthelmintic. Unlike APT, praziquantel disrupted calcium homeostasis in schistosomes, causing rapid paralysis and eliminating the need for intravenous protocols. Its oral administration, minimal side effects, and higher efficacy against multiple Schistosoma species rendered APT obsolete [3] [5]. This transition exemplifies a broader shift in parasitology—from toxic metal-based compounds to targeted synthetic molecules. The World Health Organization’s subsequent endorsement of praziquantel as a first-line treatment cemented this paradigm shift, reducing global schistosomiasis morbidity by over 90% in endemic regions [5].

Table 2: Key Transitions in Schistosomiasis Therapeutics

ParameterAntimony Potassium Tartrate EraPost-1970s Paradigm
Primary AgentAPT (tartar emetic)Praziquantel
AdministrationIntravenous (slow infusion)Oral
Major ToxicityCardiac arrhythmias, renal failureMild dizziness, abdominal pain
MechanismSulfhydryl enzyme inhibitionCalcium channel disruption
Treatment DurationWeeks (alternate-day injections)Single dose

Role in the Development of Metal-Based Antiparasitic Drug Design

APT’s pharmacological legacy extends beyond its direct applications, serving as a prototype for modern metal-based drug design. Its trivalent antimony (Sb(III)) core binds vicinal thiol groups in proteins, a mechanism exploited in targeting parasitic enzymes [1] [4]. This principle informed the development of pentavalent antimonials like sodium stibogluconate and meglumine antimoniate, which offered improved safety profiles while retaining efficacy against leishmaniasis [3].

Recent research has repurposed APT derivatives for oncology. Potassium antimonyl tartrate (PAT) inhibits tumor angiogenesis by blocking vascular endothelial growth factor (VEGF)-induced receptor tyrosine kinase activation. In preclinical models of non-small-cell lung cancer (NSCLC), PAT (40 mg/kg, intraperitoneal) reduced tumor volume by 60% and disrupted endothelial cell migration and tube formation in vitro [4]. Mechanistically, PAT suppresses Src and focal adhesion kinase (FAK) signaling, pathways critical for metastatic progression [4].

Furthermore, arsenic trioxide (ATO), inspired by antimony’s thiol-targeting chemistry, stabilizes mutant p53 proteins in cancers by covalently binding cysteine residues (C124, C135, C141). This approach reactivates tumor-suppressor functions in p53-mutant malignancies, demonstrating how antimony’s molecular pharmacology continues to inform targeted therapies [1].

Table 3: Evolution of Metal-Based Therapeutics from APT Foundations

DrugChemical ClassMolecular TargetTherapeutic Application
APT (Sb(III))Trivalent antimonylSulfhydryl enzymesSchistosomiasis, leishmaniasis
Sodium stibogluconatePentavalent antimonyParasite glycolysis enzymesCutaneous leishmaniasis
PATAntimony coordination complexVEGF receptors, Src/FAK kinasesNSCLC angiogenesis inhibition
Arsenic trioxide (ATO)Arsenic trioxideMutant p53 cysteine residuesAcute promyelocytic leukemia

Comprehensive List of Compound Names

Properties

Product Name

Antimony potassium

IUPAC Name

dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone

Molecular Formula

C8H4K2O12Sb2

Molecular Weight

613.83 g/mol

InChI

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4

InChI Key

GUJUCWZGYWASLH-UHFFFAOYSA-J

Canonical SMILES

C12C3C(=O)O[Sb-]4(O3)OC(C5C(=O)O[Sb-](O1)(O5)OC2=O)C(=O)O4.[K+].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.